3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopentylthio group, and an indole moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with an appropriate alkyl halide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Isopentylthio Group: The isopentylthio group can be attached via a thiolation reaction, where an isopentylthiol reacts with a halogenated precursor.
Formation of the Indole Moiety: The indole ring is typically formed through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone or aldehyde.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopentylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and fluorophenyl compounds.
Substitution: Functionalized indole and triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its therapeutic potential. Its anti-inflammatory, antifungal, and anticancer properties are of particular interest. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of membrane-bound receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-(4-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
3-(4-(4-bromophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a bromine atom instead of fluorine.
3-(4-(4-methylphenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4S/c1-14(2)11-12-27-21-25-24-20(26(21)16-9-7-15(22)8-10-16)18-13-23-19-6-4-3-5-17(18)19/h3-10,13-14,23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEDZASXRDKTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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